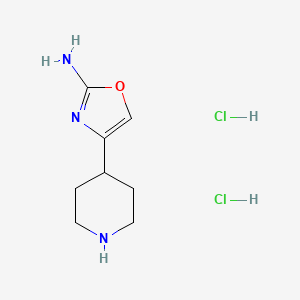
7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of a bromine atom and a thiolane ring in its structure suggests potential unique reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Core: This can be achieved by reacting an appropriate aniline derivative with sodium nitrite and a suitable acid to form the benzotriazole ring.
Thiolane Ring Introduction: The thiolane ring can be introduced via nucleophilic substitution reactions using thiolane derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the benzotriazole ring, potentially leading to debromination or hydrogenation products.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides, while nucleophilic substitution of the bromine atom can produce a variety of substituted benzotriazoles.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use as a probe or inhibitor in biochemical studies, given the reactivity of the benzotriazole ring.
Medicine: Exploration as a potential therapeutic agent, particularly in the context of its unique structural features.
Industry: Use in the development of materials with specific properties, such as corrosion inhibitors or UV stabilizers.
Mecanismo De Acción
The mechanism of action of 7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole would depend on its specific application. Generally, benzotriazoles can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and covalent modifications. The presence of the bromine atom and thiolane ring may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-benzotriazole: The parent compound without the bromine and thiolane substituents.
5-bromo-1H-1,2,3-benzotriazole: A similar compound with bromine at a different position.
1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: A similar compound without the bromine atom.
Uniqueness
7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is unique due to the combined presence of the bromine atom and the thiolane ring, which may confer distinct reactivity and binding properties compared to other benzotriazole derivatives.
Propiedades
Fórmula molecular |
C10H10BrN3S |
|---|---|
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
7-bromo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10BrN3S/c11-8-2-1-3-9-10(8)14(13-12-9)7-4-5-15-6-7/h1-3,7H,4-6H2 |
Clave InChI |
UTHOSUPNPJCWHL-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1N2C3=C(C=CC=C3Br)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



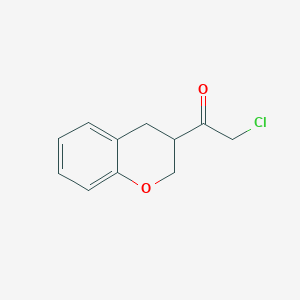

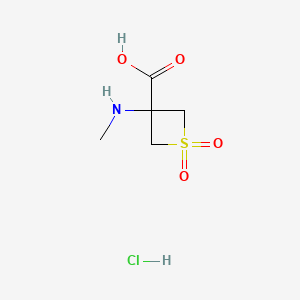
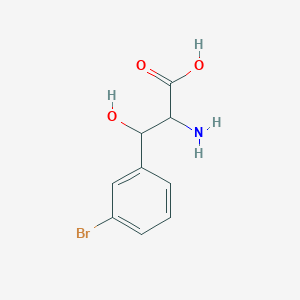
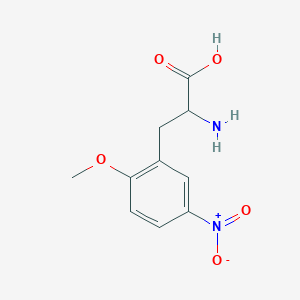
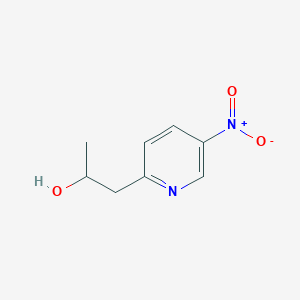
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)

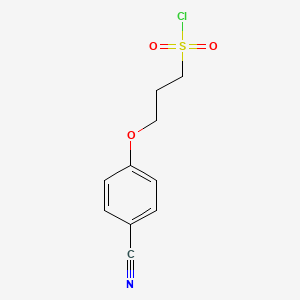

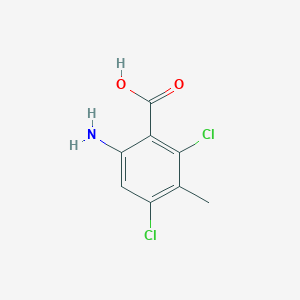
![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
